molecular formula C22H19N3O3S B11633009 (2Z)-6-benzyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11633009
M. Wt: 405.5 g/mol
InChI Key: WPTWHPDRCBYLTJ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves the condensation of appropriate benzyl and propoxyphenyl derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-6-BENZYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart from similar compounds is its unique benzyl and propoxyphenyl substituents, which confer distinct electronic and steric properties. These properties enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H19N3O3S/c1-2-12-28-17-10-8-16(9-11-17)14-19-21(27)25-22(29-19)23-20(26)18(24-25)13-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b19-14-

InChI Key

WPTWHPDRCBYLTJ-RGEXLXHISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Origin of Product

United States

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